Bis(2,5-dibromothiophen-3-yl)methanone
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Overview
Description
Bis(2,5-dibromothiophen-3-yl)methanone is an organosulfur compound that features two 2,5-dibromothiophene units connected through a methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a coupling reaction. One common method involves the bromination of thiophene to form 2,5-dibromothiophene, which is then subjected to a Friedel-Crafts acylation reaction using a suitable acylating agent to introduce the methanone group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dibromothiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene rings can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Bis(2,5-dibromothiophen-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis(2,5-dibromothiophen-3-yl)methanone is not well-defined due to its diverse applications. its reactivity is primarily influenced by the presence of the bromine atoms and the thiophene rings, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler compound with similar reactivity due to the presence of bromine atoms.
Bis(2-thienyl)methanone: Similar structure but without the bromine atoms, leading to different reactivity and applications.
2,5-Dibromothiophene-3-carboxaldehyde: Another related compound with a different functional group (aldehyde instead of methanone).
Uniqueness
Bis(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of two brominated thiophene units connected through a methanone group. This structure imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
57248-34-7 |
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Molecular Formula |
C9H2Br4OS2 |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
bis(2,5-dibromothiophen-3-yl)methanone |
InChI |
InChI=1S/C9H2Br4OS2/c10-5-1-3(8(12)15-5)7(14)4-2-6(11)16-9(4)13/h1-2H |
InChI Key |
MCMRHLXLAHUDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)C2=C(SC(=C2)Br)Br)Br)Br |
Origin of Product |
United States |
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